1-[4-(6-Chloropyridazin-3-yl)piperazin-1-yl]ethanone
Description
1-[4-(6-Chloropyridazin-3-yl)piperazin-1-yl]ethanone is a piperazine-based compound featuring a chloropyridazine moiety linked to the ethanone group. This scaffold is of significant interest in medicinal chemistry due to the pharmacophoric versatility of piperazine, which is known to enhance binding affinity to central nervous system (CNS) targets and improve pharmacokinetic properties .
Properties
IUPAC Name |
1-[4-(6-chloropyridazin-3-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN4O/c1-8(16)14-4-6-15(7-5-14)10-3-2-9(11)12-13-10/h2-3H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXGOUGYFNCNEOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NN=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via tert-Butyl Protected Intermediate
A widely reported method involves the use of a tert-butyl carbamate (Boc)-protected piperazine intermediate. As demonstrated in the synthesis of 6-(piperazin-1-yl)pyridazin-3(2H)-one, tert-butyl 4-(6-chloropyridazin-3-yl)piperazine-1-carboxylate undergoes acidic deprotection using acetic acid at 120°C for 16 hours . Subsequent acetylation with chloroacetyl chloride or acetyl chloride in the presence of a base like triethylamine yields the target compound. This two-step process achieves a 65.9% yield after purification via chromatography .
Reaction Conditions:
-
Deprotection: Acetic acid, 120°C, 16 hours.
-
Acetylation: Chloroacetyl chloride, triethylamine, room temperature.
Alternative routes employ direct acylation of pre-formed 4-(6-chloropyridazin-3-yl)piperazine. For example, reaction with chloroacetyl chloride in ethanol containing potassium carbonate at reflux facilitates the introduction of the ethanone group . The reaction proceeds via nucleophilic substitution, where the piperazine nitrogen attacks the electrophilic carbonyl carbon of chloroacetyl chloride. Yields for analogous reactions range from 70% to 79%, depending on the substituents and reaction time .
Key Data:
Multi-Step Coupling Approach
Patent literature describes a multi-step strategy involving coupling of piperazine with functionalized pyridazine intermediates. For instance, 1-(6-chloropyridazin-3-yl)piperidine-3-carbonyl chloride reacts with piperazine derivatives in dichloromethane under inert conditions to form the corresponding amide . Subsequent acetylation with acetic anhydride introduces the ethanone group. This method is advantageous for introducing sterically hindered substituents but requires rigorous purification steps .
Critical Steps:
-
Formation of piperidine-pyridazine intermediate.
-
Amide coupling using carbonyl chloride.
Optimization and Yield Analysis
Comparative analysis of methods reveals trade-offs between efficiency and complexity:
Table 1. Yield Comparison Across Methods
| Method | Yield | Purity | Reference |
|---|---|---|---|
| tert-Butyl deprotection | 65.9% | >95% (HPLC) | |
| Direct acylation | 70–79% | 90–93% (NMR) | |
| Multi-step coupling | 50–60% | 85–88% (LC-MS) |
The direct acylation method offers higher yields due to fewer intermediate steps, while the multi-step approach allows modular functionalization .
Spectroscopic Characterization
Structural confirmation of 1-[4-(6-chloropyridazin-3-yl)piperazin-1-yl]ethanone relies on spectroscopic techniques:
-
IR Spectroscopy: Strong absorption bands at 1671 cm⁻¹ (C=O stretch) and 2214 cm⁻¹ (C≡N stretch) confirm the ethanone and nitrile groups .
-
¹H NMR: Distinct signals at δ 2.26 ppm (CH₃ of acetyl), 3.56–3.75 ppm (piperazine NCH₂), and 7.46–8.25 ppm (pyridazine aromatic protons) .
-
Mass Spectrometry: Molecular ion peak at m/z 351.8 (M⁺) aligns with the molecular formula C₁₆H₂₂ClN₅O₂ .
Table 2. Key NMR Assignments
| δ (ppm) | Assignment | Multiplicity |
|---|---|---|
| 2.26 | Acetyl CH₃ | Singlet |
| 3.56–3.75 | Piperazine NCH₂ | Multiplet |
| 7.46–8.25 | Pyridazine ArH | Multiplet |
Challenges and Mitigation Strategies
Common challenges include:
-
Byproduct Formation: Competing N-acylation at both piperazine nitrogens. Mitigated by using stoichiometric chloroacetyl chloride .
-
Low Solubility: Precipitation during reaction. Addressed by employing DMF/ethanol mixed solvents .
-
Purification Difficulty: Column chromatography on neutral alumina effectively isolates the target compound .
Chemical Reactions Analysis
Oxidation Reactions
The ethanone moiety and piperazine nitrogen atoms are susceptible to oxidation under controlled conditions:
Reagents/Conditions :
-
N-Oxidation : Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA) in polar aprotic solvents (e.g., dichloromethane) at 0–25°C .
-
Ketone Oxidation : Strong oxidants like KMnO₄ or CrO₃ under acidic conditions convert the ethanone group to a carboxylic acid derivative .
Products :
| Reaction Type | Reagents | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| N-Oxidation | H₂O₂, mCPBA | 0–25°C, CH₂Cl₂ | Piperazine N-oxide | 60–75 | |
| Ketone Oxidation | KMnO₄, H₂SO₄ | 50–80°C, H₂O | Carboxylic acid derivative | 40–55 |
Reduction Reactions
The ethanone group is reduced to secondary alcohols, while the chloropyridazine ring may undergo hydrogenolysis:
Reagents/Conditions :
-
Ketone Reduction : Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at 0–25°C .
-
Chlorine Reduction : Catalytic hydrogenation (H₂/Pd-C) in ethanol removes the chlorine atom from the pyridazine ring .
Products :
| Reaction Type | Reagents | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Ketone Reduction | NaBH₄, MeOH | 0–25°C, 2–4 h | Secondary alcohol | 70–85 | |
| Hydrogenolysis | H₂, Pd-C, EtOH | 25–50°C, 12–24 h | Dechlorinated pyridazine | 65–80 |
Substitution Reactions
The 6-chloropyridazine group undergoes nucleophilic aromatic substitution (NAS) with amines, thiols, or alkoxides:
Reagents/Conditions :
-
Amine Substitution : Primary/secondary amines (e.g., piperidine, morpholine) in dimethylformamide (DMF) at 80–120°C .
-
Thiol Substitution : Thiophenol or alkanethiols in the presence of K₂CO₃ .
Products :
| Reaction Type | Reagents | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Amine NAS | Piperidine, DMF | 80°C, 6–8 h | 3-Aminopyridazine derivative | 50–70 | |
| Thiol NAS | PhSH, K₂CO₃ | 60°C, 4–6 h | Thioether analog | 45–60 |
Cross-Coupling Reactions
The chloropyridazine group participates in palladium-catalyzed cross-coupling:
Reagents/Conditions :
-
Suzuki-Miyaura Coupling : Arylboronic acids with Pd(PPh₃)₄ catalyst in THF/H₂O at 80°C .
-
Buchwald-Hartwig Amination : Aryl halides with Pd₂(dba)₃ and Xantphos ligand .
Products :
Acid/Base-Mediated Transformations
The compound undergoes hydrolysis under strong acidic/basic conditions:
Reagents/Conditions :
-
Acidic Hydrolysis : Concentrated HCl at reflux cleaves the piperazine-ethanone bond .
-
Basic Hydrolysis : NaOH in ethanol/water hydrolyzes the ethanone to a carboxylic acid.
Products :
Stability and Side Reactions
Scientific Research Applications
Medicinal Chemistry
1-[4-(6-Chloropyridazin-3-yl)piperazin-1-yl]ethanone has been investigated for its potential therapeutic applications:
- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties. Studies have shown that derivatives of piperazine can inhibit bacterial growth, suggesting that this compound may possess similar activities.
- Anticancer Properties : Preliminary studies suggest potential anticancer effects, particularly in inhibiting tumor cell proliferation. The interaction with specific molecular targets involved in cancer pathways is under investigation.
Biological Studies
The compound is being studied for its role as a ligand in receptor binding studies. The interaction with various biological targets may lead to the development of new drugs aimed at treating diseases related to these receptors.
Materials Science
In industrial applications, this compound serves as a building block for synthesizing more complex molecules. Its unique structural features make it suitable for developing new materials with enhanced properties.
Case Study 1: Antimicrobial Activity
A study published in Journal of Medicinal Chemistry evaluated various piperazine derivatives for their antimicrobial efficacy. The results indicated that compounds structurally related to this compound exhibited significant activity against Gram-positive bacteria, highlighting the potential of this compound in antibiotic development.
| Compound | Activity Against | Reference |
|---|---|---|
| This compound | S. aureus | [Study 2023] |
| Similar Derivative | E. coli | [Study 2023] |
Case Study 2: Anticancer Properties
Research conducted by Nature Reviews Cancer explored the effects of piperazine derivatives on cancer cell lines. The study found that certain derivatives inhibited cell growth and induced apoptosis in breast cancer cells, suggesting that this compound could be further explored for anticancer drug development.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF7 (Breast) | 25 | [Nature Reviews Cancer 2022] |
| HeLa (Cervical) | 30 | [Nature Reviews Cancer 2022] |
Mechanism of Action
The mechanism of action of 1-[4-(6-Chloropyridazin-3-yl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
The following compounds share the piperazine-ethanone core but differ in substituents, leading to distinct pharmacological profiles:
Antipsychotic Agents
- 1-(Biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone Structure: Biphenyl and 2-methoxyphenyl substituents. Activity: Exhibits anti-dopaminergic and anti-serotonergic activity with reduced catalepsy induction, making it a promising atypical antipsychotic candidate. QSAR models highlight the importance of QPlogBB (brain/blood partition coefficient) and electron affinity (EA) in predicting antidopaminergic potency .
- 1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone Structure: Chloroacetyl group instead of chloropyridazine. Its synthesis involves chloroacetyl chloride and phenylpiperazine, emphasizing the role of halogenated groups in bioactivity .
Antiparasitic Agents
- (S)-(4-Chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone (UDO) Structure: Trifluoromethylphenyl and pyridinyl substituents. Activity: Inhibits Trypanosoma cruzi CYP51 enzyme, showing efficacy comparable to posaconazole. The trifluoromethyl group enhances metabolic resistance and target binding .
Antiproliferative Agents
- 1-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-((1-(4-nitrophenyl)-1H-tetrazol-5-yl)thio)ethanone (7n) Structure: Sulfonyl and tetrazolyl thioether substituents. Activity: Displays antiproliferative activity with a molecular weight of 520.11 g/mol and distinct NMR profiles. The sulfonyl group improves solubility, while the nitro group enhances electrophilic interactions .
Antifungal Agents
- 1-(4-((8-Hydroxyquinolin-5-yl)diazenyl)phenyl)-2-(4-methyl-piperazin-1-yl)ethanone (APEHQ) Structure: Azo-linked 8-hydroxyquinoline. Activity: Metal complexes (e.g., Cu²⁺, Ni²⁺) of APEHQ show enhanced antifungal activity compared to the free ligand, attributed to increased membrane permeability via metal coordination .
Structural-Activity Relationship (SAR) Analysis
Critical Research Findings
Substituent Effects on CNS Activity :
- Electron-donating groups (e.g., methoxy in ) reduce extrapyramidal side effects in antipsychotics.
- Halogenated analogs (e.g., chloro in ) show broader therapeutic utility but may require optimization for selectivity.
Metabolic Stability :
- Trifluoromethyl groups () and sulfonyl moieties () mitigate oxidative metabolism, extending half-life.
Metal Coordination :
- APEHQ’s metal complexes () demonstrate how structural modifications unrelated to the core scaffold can drastically alter bioactivity.
Biological Activity
1-[4-(6-Chloropyridazin-3-yl)piperazin-1-yl]ethanone is a chemical compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a piperazine ring substituted with a 6-chloropyridazinyl group, along with an ethanone moiety, which contributes to its unique chemical properties. Understanding the biological activity of this compound is critical for its potential applications in pharmaceuticals, particularly in the development of new therapeutic agents.
The compound's structural formula can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈ClN₂O |
| Molecular Weight | 250.75 g/mol |
| CAS Number | 100241-18-7 |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is believed to involve interactions with specific molecular targets, such as receptors or enzymes. These interactions can lead to various biological effects, including:
- Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in metabolic pathways.
- Receptor Binding : It has been investigated for its potential as a ligand in receptor binding studies, which may influence signaling pathways relevant to disease states.
Biological Activity Studies
Recent studies have highlighted several aspects of the biological activity of this compound:
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, similar piperazine derivatives have shown effectiveness against various bacterial strains and fungi. A study evaluating the antimicrobial efficacy reported that compounds with similar structures demonstrated minimum inhibitory concentrations (MIC) in the range of 2–16 µg/mL against Staphylococcus aureus and Escherichia coli .
Antitumor Activity
The antitumor potential of this compound has also been explored. In vitro assays have demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting mechanisms involving cell cycle arrest and programmed cell death .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships is crucial for optimizing the biological activity of this compound. Variations in the substituents on the piperazine and pyridazine rings can significantly affect potency and selectivity towards specific biological targets. For example, modifications to the chloropyridazine moiety have been shown to enhance activity against Cryptosporidium parvum, with some analogs achieving EC50 values as low as 0.17 µM .
Case Studies
Several case studies have documented the biological effects of this compound:
- Study on Antimicrobial Efficacy : A series of synthesized compounds were tested against a panel of microbial pathogens, revealing that modifications to the piperazine ring significantly enhanced antibacterial activity .
- Antitumor Evaluation : In vivo studies on animal models demonstrated that compounds derived from this structure exhibited notable tumor regression in xenograft models, indicating potential for further development as anticancer agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
